![molecular formula C17H15ClN2O2S B5875630 3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)
3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide
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Overview
Description
3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly referred to as CMMA and is a member of the thioamide family of compounds. CMMA has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development and other scientific research applications.
Mechanism of Action
The mechanism of action of CMMA is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cellular processes. For example, CMMA has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
CMMA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, CMMA has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMMA is its versatility. It has been shown to exhibit a wide range of biological activities, making it a useful compound for various scientific research applications. Additionally, CMMA is relatively easy to synthesize, making it a cost-effective option for research.
However, one limitation of CMMA is its potential toxicity. While it has been shown to be relatively safe in vitro, more research is needed to determine its toxicity in vivo. Additionally, CMMA has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are many potential future directions for research involving CMMA. One area of interest is the development of CMMA-based drugs for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of CMMA and its potential applications in various fields. Finally, more research is needed to determine the toxicity of CMMA in vivo and its potential side effects.
Synthesis Methods
The synthesis of CMMA involves the reaction of 4-chloroaniline with 3-methoxybenzoyl isothiocyanate, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure CMMA.
Scientific Research Applications
CMMA has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. Additionally, CMMA has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(3-methoxyphenyl)carbamothioyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-22-15-4-2-3-14(11-15)19-17(23)20-16(21)10-7-12-5-8-13(18)9-6-12/h2-11H,1H3,(H2,19,20,21,23)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTXIBZSUKKHPT-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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